(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one
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Overview
Description
(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include dimethylamine, acrylates, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylate moiety can undergo polymerization reactions. These interactions can affect the compound’s behavior in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(Dimethylamino)acryloyl)benzonitrile: Shares the dimethylaminoacryloyl group but has a different core structure.
Methyl (E)-2-(3-(dimethylamino)acryloyl)octanoate: Similar functional groups but different overall structure.
Uniqueness
(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one is unique due to its combination of functional groups and the cyclopenta[c]chromen core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications .
Properties
IUPAC Name |
8-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10-16(21)14(15(20)7-8-19(2)3)9-13-11-5-4-6-12(11)18(22)23-17(10)13/h7-9,21H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCJCNUDEFYYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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